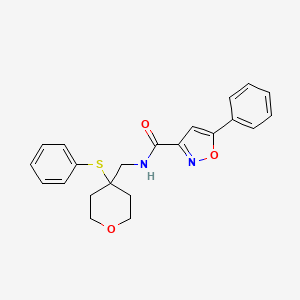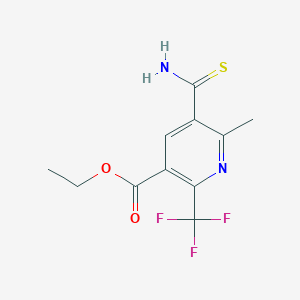
1-(methylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(methylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H25F3N4O3S and its molecular weight is 434.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are subsequently combined under specific conditions. A common approach includes:
Formation of the piperidine ring through cyclization reactions.
Introduction of the methylsulfonyl group via sulfonation.
Attachment of the tetrahydroquinazolin ring through nucleophilic substitution or similar reactions.
Final coupling with trifluoromethyl-containing intermediates.
Each step requires careful control of temperature, pressure, and the use of catalysts to ensure the desired product's yield and purity.
Industrial Production Methods: Scaling up the production involves optimizing the synthetic route for industrial applications. This includes streamlining the reaction steps, employing cost-effective reagents, and ensuring environmental sustainability. Reactor design and continuous flow techniques are often used to enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 1-(methylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, such as:
Oxidation: The compound can be oxidized to introduce further functional groups, potentially enhancing its reactivity and application scope.
Reduction: Reduction reactions can modify specific parts of the molecule, such as reducing ketones to alcohols, altering its chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others, tailoring the compound's functionality.
Common Reagents and Conditions: The reactions typically use reagents like sulfuric acid for sulfonation, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. Solvents such as dichloromethane, ethanol, or dimethyl sulfoxide (DMSO) are commonly employed, with reactions conducted under controlled temperatures and atmospheric conditions to maximize efficiency.
Major Products Formed: The primary products include modified derivatives of this compound, which can possess enhanced reactivity or specific properties tailored for particular applications.
Scientific Research Applications: The compound is valuable in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, aiding in the development of more complex molecules for various applications.
Biology: Researchers study its interactions with biological molecules, exploring its potential as a pharmaceutical agent or biochemical tool.
Industry: It finds use in manufacturing specialty chemicals, materials science, and potentially as a catalyst in specific industrial processes.
Mechanism of Action: this compound exerts its effects through interactions with molecular targets. The trifluoromethyl group, for instance, can enhance binding affinity to certain proteins or receptors, while the sulfonyl group might modulate the compound's electronic properties, influencing reactivity and interactions. Pathways involved include enzyme inhibition or activation, receptor modulation, and signaling cascades, depending on the specific application and context.
Comparison with Similar Compounds
Unique Features: The unique combination of functional groups in 1-(methylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide distinguishes it from similar compounds. The presence of a trifluoromethyl group, in particular, can significantly impact its chemical and biological properties compared to analogs without this feature.
Similar Compounds:
1-(methylsulfonyl)-N-(2-(4-methyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide.
1-(methanesulfonyl)-N-(2-(4-(fluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide.
1-(methylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide.
The subtle differences in their structures can lead to variations in their reactivity, applications, and efficacy in scientific research and industrial processes.
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N4O3S/c1-29(27,28)25-10-7-12(8-11-25)17(26)22-9-6-15-23-14-5-3-2-4-13(14)16(24-15)18(19,20)21/h12H,2-11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAXFDOJDHUWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B2768009.png)
![6,6-dimethyl-2,9-bis(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2768010.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-3-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2768012.png)
![1,7,9-trimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2768013.png)


![2-[4-(2-Methylpropyl)phenyl]oxirane](/img/structure/B2768017.png)
![7-cyclopropyl-1,3-dimethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2768019.png)

![(E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acrylamide](/img/structure/B2768021.png)
![N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DIMETHOXYBENZAMIDE](/img/structure/B2768024.png)
